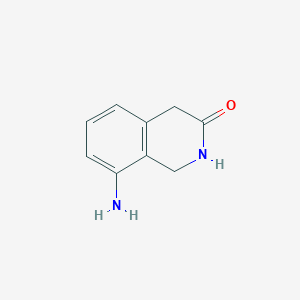

8-Amino-1,2-dihydroisoquinolin-3(4H)-one

Description

8-Amino-1,2-dihydroisoquinolin-3(4H)-one is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules.

Properties

IUPAC Name |

8-amino-2,4-dihydro-1H-isoquinolin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-8-3-1-2-6-4-9(12)11-5-7(6)8/h1-3H,4-5,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNENDCDWAAGALP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CNC1=O)C(=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-1,2-dihydroisoquinolin-3(4H)-one typically involves the following steps:

Cyclization Reaction: Starting from an appropriate precursor, such as a substituted benzylamine, the compound undergoes cyclization to form the isoquinoline core.

Amination: Introduction of the amino group at the 8th position can be achieved through various methods, including nucleophilic substitution or reductive amination.

Industrial Production Methods

Industrial production methods for such compounds often involve:

Batch Processing: Using large-scale reactors to carry out the cyclization and amination reactions.

Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-Amino-1,2-dihydroisoquinolin-3(4H)-one can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The amino group can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1.1. Alzheimer’s Disease Treatment

Research indicates that derivatives of 8-amino-1,2-dihydroisoquinolin-3(4H)-one are being explored as dual inhibitors for Alzheimer's disease, targeting both β-secretase and acetylcholinesterase (AChE). These compounds are designed to reduce amyloid plaque formation and improve cholinergic function, which are critical in the pathology of Alzheimer's disease. A study highlighted the synthesis of new derivatives that demonstrated significant biological activity against these targets, showcasing their potential as multitarget-directed ligands (MTDLs) for Alzheimer's treatment .

1.2. Anticancer Activity

The compound has also been evaluated for its antiproliferative effects against various cancer cell lines. In vitro studies have shown that certain derivatives exhibit selective cytotoxicity towards human cancer cells, including HeLa (cervical cancer) and HT-29 (colorectal adenocarcinoma) cells. The mechanisms of action often involve the induction of apoptosis and inhibition of cell proliferation pathways .

2.1. Synthesis Techniques

The synthesis of this compound typically involves several methodologies including:

- Directed ortho-lithiation reactions , which allow for the introduction of various substituents at specific positions on the isoquinoline scaffold .

- Mannich reactions , which enable the formation of complex derivatives by reacting with aldehydes and amines under acidic conditions .

These synthetic routes are crucial for generating a library of compounds to evaluate their biological properties effectively.

3.1. Biological Evaluations

In a comprehensive study, a series of 8-amino derivatives were synthesized and evaluated for their inhibitory activities against cholinesterases and monoamine oxidases (MAOs). The most promising candidates were assessed for their ability to cross the blood-brain barrier (BBB), which is essential for neurotherapeutics aimed at treating Alzheimer's disease .

| Compound | Target | IC50 (µM) | BBB Penetration |

|---|---|---|---|

| Compound A | AChE | 0.15 | Yes |

| Compound B | BACE-1 | 0.10 | Yes |

| Compound C | MAO-B | 0.25 | No |

3.2. Antiproliferative Activity

Another case study focused on the antiproliferative effects of various substituted tetrahydroisoquinoline analogs derived from this compound against multiple cancer cell lines. The study reported significant activity against breast cancer cell lines with IC50 values indicating potent efficacy .

Mechanism of Action

The mechanism of action of 8-Amino-1,2-dihydroisoquinolin-3(4H)-one involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular responses.

Comparison with Similar Compounds

Similar Compounds

Isoquinoline: The parent compound of the isoquinoline family.

Quinoline: A structurally related compound with similar properties.

Benzylamine Derivatives: Compounds with similar functional groups and reactivity.

Uniqueness

8-Amino-1,2-dihydroisoquinolin-3(4H)-one is unique due to its specific substitution pattern and the presence of the amino group, which imparts distinct chemical and biological properties.

Biological Activity

8-Amino-1,2-dihydroisoquinolin-3(4H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Molecular Formula: C_9H_10N_2O

Molecular Weight: 162.19 g/mol

Structure: The compound features an isoquinoline core with an amino group at the 8-position and a carbonyl group at the 3-position, which are crucial for its biological activity.

This compound primarily functions through the inhibition of key enzymes involved in neurodegenerative processes:

- Acetylcholinesterase (AChE): Inhibition leads to increased acetylcholine levels, enhancing cholinergic transmission, which is beneficial in cognitive disorders.

- Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1): This inhibition reduces the formation of amyloid-beta plaques associated with Alzheimer's disease.

Biological Activities

The compound exhibits several notable biological activities:

- Neuroprotective Effects:

- Antimicrobial Properties:

- Antioxidant Activity:

Table 1: Summary of Biological Activities

| Activity Type | Mechanism/Target | Reference |

|---|---|---|

| Neuroprotection | AChE and BACE1 inhibition | |

| Antimicrobial | Broad-spectrum activity | |

| Antioxidant | Scavenging free radicals | |

| Antiviral | Inhibition of HIV-1 integrase |

Detailed Findings

- Neuroprotection: A study highlighted that 8-amino derivatives improved cognitive function in animal models by modulating cholinergic pathways and reducing amyloid plaque formation .

- Antimicrobial Activity: A series of derivatives were synthesized and tested against common bacterial strains, showing potent activity that could be harnessed for therapeutic use .

- Antioxidant Potential: The antioxidant capacity was evaluated using various assays, revealing that the compound effectively reduced oxidative stress markers in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.